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Compound of Interest

Compound Name: 2-Chloro-5-methoxypyrimidine

Cat. No.: B1297454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5-
methoxypyrimidine as a versatile building block in the design and synthesis of bioactive

molecules, with a focus on its application in the development of kinase inhibitors for cancer

therapy. Detailed experimental protocols for key synthetic transformations are provided, along

with quantitative data on the biological activity of representative compounds.

Introduction
2-Chloro-5-methoxypyrimidine is a key heterocyclic intermediate widely employed in

medicinal chemistry. Its pyrimidine core is a common feature in numerous biologically active

compounds, including approved drugs. The presence of a reactive chlorine atom at the 2-

position allows for facile nucleophilic substitution or cross-coupling reactions, while the methoxy

group at the 5-position can influence solubility, metabolic stability, and target engagement. This

combination of features makes 2-chloro-5-methoxypyrimidine an attractive starting material

for the synthesis of diverse compound libraries for drug discovery.

Applications in Kinase Inhibitor Synthesis
A primary application of 2-chloro-5-methoxypyrimidine is in the development of kinase

inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways,

and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine
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scaffold can act as a "hinge-binder," forming key hydrogen bond interactions with the hinge

region of the ATP-binding pocket of many kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when

mutated or overexpressed, can drive tumor growth. Several pyrimidine-based EGFR inhibitors

have been developed. The general strategy involves the substitution of the chlorine atom of 2-
chloro-5-methoxypyrimidine with a substituted aniline moiety to mimic the adenine portion of

ATP.

Phosphoinositide 3-kinase (PI3K) and Mammalian Target
of Rapamycin (mTOR) Inhibitors
The PI3K/Akt/mTOR signaling pathway is another critical pathway that is frequently

hyperactivated in cancer, promoting cell survival, proliferation, and growth. Dual PI3K/mTOR

inhibitors have shown significant promise in cancer therapy. The pyrimidine core, derived from

starting materials like 2-chloro-5-methoxypyrimidine, is a common feature in many of these

inhibitors.

Quantitative Biological Data
The following tables summarize the in vitro biological activity of representative pyrimidine

derivatives in relevant cancer cell lines and against their target kinases.

Table 1: Antiproliferative Activity of Pyrimidine-Based EGFR Inhibitors
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Compound ID Target Cell Line IC50 (µM) Reference

10b

HepG2

(Hepatocellular

Carcinoma)

3.56 [1]

A549 (Non-small cell

lung cancer)
5.85 [1]

MCF-7 (Breast

Cancer)
7.68 [1]

Erlotinib (Ref.) HepG2 0.87 [1]

A549 1.12 [1]

MCF-7 5.27 [1]

3f
T-47D (Breast

Cancer)
0.121 (EGFR IC50) [2]

B1
H1975 (NSCLC,

L858R/T790M)

13 nM (EGFR

L858R/T790M IC50)
[3]

12i

HCC827 (NSCLC,

EGFR activating

mutation)

0.21 nM (EGFR

T790M IC50)
[4]

Table 2: Antiproliferative Activity of Pyrimidine-Based PI3K/mTOR Inhibitors
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Compound
ID

Target
Kinase

IC50 (nM)
Target Cell
Line

IC50 (µM) Reference

GDC-0980 PI3Kα 5
PC3

(Prostate)
- [5]

PI3Kβ 27
MCF-7

(Breast)
- [5]

PI3Kδ 7 - - [5]

PI3Kγ 14 - - [5]

mTOR 17 (Ki) - - [5]

Compound 5 PI3Kα 19 - - [6]

mTOR 37 - - [6]

Compound 6 PI3Kα 10 - - [6]

Compound

21
PI3Kα 3 - - [6]

22c PI3Kα 0.22
HCT-116

(Colon)
0.02 [7]

mTOR 23
MCF-7

(Breast)
0.13 [7]

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling of 2-Chloro-5-methoxypyrimidine
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-

coupling of 2-chloro-5-methoxypyrimidine with various aryl or heteroaryl boronic acids. This

reaction is fundamental for introducing diverse substituents at the 2-position of the pyrimidine

ring.

Materials:
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2-Chloro-5-methoxypyrimidine

Aryl- or heteroarylboronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Inert gas (Argon or Nitrogen)

Standard glassware for organic synthesis

Procedure:

To a dry reaction flask, add 2-chloro-5-methoxypyrimidine (1.0 equiv.), the arylboronic acid

(1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

Add the palladium catalyst (0.02-0.05 equiv.).

Seal the flask and purge with an inert gas for 10-15 minutes.

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

Heat the reaction mixture to 80-100 °C and stir vigorously.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-

5-methoxypyrimidine.

Protocol 2: Synthesis of a 2-Anilino-5-
methoxypyrimidine Derivative via Nucleophilic Aromatic
Substitution (SNA_r_)
This protocol outlines the synthesis of a 2-anilino-5-methoxypyrimidine derivative, a common

scaffold in kinase inhibitors, through a nucleophilic aromatic substitution reaction.

Materials:

2-Chloro-5-methoxypyrimidine

Substituted aniline

Solvent (e.g., isopropanol, n-butanol, DMF)

Acid catalyst (optional, e.g., HCl, p-TsOH)

Standard glassware for organic synthesis

Procedure:

To a reaction flask, add 2-chloro-5-methoxypyrimidine (1.0 equiv.) and the substituted

aniline (1.1-1.5 equiv.).

Add the solvent (e.g., isopropanol).

If required, add a catalytic amount of acid.

Heat the reaction mixture to reflux and stir for several hours to overnight.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature.

If a precipitate forms, collect the solid by filtration and wash with a cold solvent.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Purify the crude product by recrystallization or column chromatography on silica gel to yield

the desired 2-anilino-5-methoxypyrimidine derivative.

Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from

2-chloro-5-methoxypyrimidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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